Lipophilicity and Melting Point vs. Unsubstituted Benzoxazolone
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one exhibits a predicted LogP of 1.44 [1] and a melting point of 83-85°C . In contrast, the unsubstituted 2(3H)-benzoxazolone has a reported LogP of 0.88 [2] and a melting point of 137-139°C [2]. The addition of two methyl groups increases lipophilicity by ΔLogP = 0.56, which can significantly enhance membrane permeability and blood-brain barrier penetration potential, while the lower melting point may improve solubility and formulation characteristics.
Comparator: LogP 0.88, MP 137–139°C
ΔLogP +0.56, ΔMP –54°C
| Evidence Dimension | Lipophilicity (LogP) and Melting Point |
|---|---|
| Target Compound Data | LogP = 1.44 (predicted); Melting Point = 83-85°C |
| Comparator Or Baseline | 2(3H)-Benzoxazolone (unsubstituted): LogP = 0.88 (experimental); Melting Point = 137-139°C |
| Quantified Difference | ΔLogP = +0.56; ΔMelting Point = -54°C (approx.) |
| Conditions | Predicted vs. experimental data; standard conditions |
Why This Matters
Increased lipophilicity is a critical parameter for CNS drug discovery and for improving passive diffusion across biological membranes, making this compound a more suitable scaffold for certain target classes.
- [1] ChemSrc. 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one. CAS 88882-28-4. Predicted LogP: 1.43990. View Source
- [2] PubChem. 2-Benzoxazolinone. CID 6940. LogP: 0.88; Melting Point: 137-139°C. View Source
